N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide is a heterocyclic amide derivative characterized by a trifluoromethyl-substituted phenyl group and a pyrido-triazinone-thioether scaffold. The compound’s structure comprises:
- Aryl moiety: A 2-chloro-5-(trifluoromethyl)phenyl group, which enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl and chloro substituents.
- Pyrido-triazinone core: A fused 4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl system, which may confer π-stacking capabilities and hydrogen-bonding sites for target engagement.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4O2S/c17-10-5-4-9(16(18,19)20)7-11(10)21-13(25)8-27-14-22-12-3-1-2-6-24(12)15(26)23-14/h1-7H,8H2,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGDZGJEJFHZQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on current research findings.
Chemical Structure and Properties
Molecular Formula: C₁₈H₁₄ClF₃N₄O₂S
Molecular Weight: 426.85 g/mol
IUPAC Name: this compound
CAS Number: [insert CAS number if available]
The compound features a pyrido-triazine core linked to a thioacetamide moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the pyrido[1,2-a][1,3,5]triazine scaffold exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity: Studies have shown that derivatives of triazine compounds can exhibit broad-spectrum antibacterial activity. Compounds similar to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-thioacetamide were evaluated against various bacterial strains and demonstrated significant inhibitory effects, particularly against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 50 μg/mL .
Anticancer Activity
The anticancer potential of triazine derivatives has been widely documented. In vitro studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms:
- Cell Line Studies: The compound showed moderate to significant cytotoxicity against several cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The observed IC50 values ranged from 10 to 30 μM depending on the specific cell line tested .
-
Mechanism of Action: The proposed mechanisms include:
- Induction of apoptosis through activation of caspase pathways.
- Inhibition of key enzymes involved in DNA replication and repair.
- Disruption of cellular signaling pathways that regulate cell growth and survival.
Study 1: Synthesis and Evaluation
A recent study synthesized various derivatives of triazine compounds and evaluated their biological activities. Among these, the target compound demonstrated enhanced antibacterial properties compared to traditional antibiotics like Ciprofloxacin and Rifampicin .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| N-(2-chloro-5-(trifluoromethyl)phenyl)-2-thioacetamide | 50 | Antitubercular |
| Ciprofloxacin | 100 | Control |
| Rifampicin | 75 | Control |
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer effects of triazine derivatives. The study revealed that the compound significantly inhibited the proliferation of HCT-116 cells with an IC50 value of 20 μM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity in treated cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Influence: The pyrido-triazinone core in the target compound differs from pyridine (I-1), triazole (571949-21-8), or imidazo-pyridine () scaffolds. This variation likely alters electronic properties and target selectivity. For instance, triazole-containing analogues (e.g., 571949-21-8) are often associated with pesticidal activity due to their ability to disrupt enzyme function in pests .
Substituent Effects :
- The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound is distinct from the dual trifluoromethyl groups in I-1 or the 4-fluorophenyl-triazole in 571949-21-6. The chloro-trifluoromethyl combination balances hydrophobicity and steric bulk, which could optimize membrane permeability .
- Ethylsulfonyl and halogens in compounds enhance pesticidal activity by increasing electrophilicity and resistance to metabolic degradation .
Thioether Linker :
- The thioacetamide bridge is a common feature in all compared compounds. Its presence may facilitate disulfide bond formation or interaction with cysteine residues in target proteins.
Notes
The target compound’s pyrido-triazinone core is understudied compared to pyridine or triazole analogues, warranting further exploration in structure-activity relationship (SAR) studies.
and highlight the critical role of the thioether linker and trifluoromethyl groups in enhancing bioavailability and target engagement.
Contradictions arise in substituent positioning: For example, chloro at the 2-position (target compound) vs. 3-position (I-1) may drastically alter steric interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a thiol-containing pyridotriazinone intermediate with a chloroacetamide derivative. Key steps include:
- Thiol activation : Use of bases like potassium carbonate in DMF to deprotonate the thiol group for nucleophilic substitution .
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions are often conducted at room temperature to avoid side product formation from thermally unstable intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (petroleum ether) ensures high purity .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for trifluoromethylphenyl and pyridotriazine moieties) and acetamide carbonyl signals (δ ~170 ppm) .
- 19F NMR : Confirm the trifluoromethyl group (δ ~-60 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Assay standardization : Control variables like cell line viability (e.g., Wister albino mice hepatocytes vs. human cell lines) and solvent/DMSO concentration .
- Dose-response validation : Perform IC₅₀/EC₅₀ studies in triplicate to confirm potency thresholds .
- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity to proposed targets (e.g., kinase domains) .
Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core pharmacophore?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and oral bioavailability .
- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., sulfur atoms) and replace them with bioisosteres (e.g., oxadiazole for thioacetamide) .
- LogP adjustment : Modify substituents (e.g., replacing trifluoromethyl with cyano groups) to balance lipophilicity and membrane permeability .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Fragment-based substitution : Systematically replace the pyridotriazinone ring with other heterocycles (e.g., thiazolo[3,2-a]pyrimidine) to assess impact on target selectivity .
- 3D-QSAR modeling : Use computational tools (e.g., CoMFA, CoMSIA) to correlate electronic/steric features with activity against specific isoforms (e.g., COX-2 vs. COX-1) .
- Crystallography : Co-crystallize the compound with its target protein to identify critical hydrogen bonds or π-π interactions for rational modification .
Q. What experimental approaches elucidate the mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 knockout : Validate target dependency by deleting putative genes (e.g., kinases) in cell lines and measuring activity loss .
- Phosphoproteomics : Use LC-MS/MS to map phosphorylation changes in signaling pathways (e.g., MAPK/ERK) post-treatment .
- In vivo imaging : Track biodistribution in model organisms using radiolabeled (e.g., ¹⁸F) or fluorescently tagged derivatives .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- ADME profiling : Measure plasma protein binding, hepatic clearance, and blood-brain barrier penetration to identify bioavailability bottlenecks .
- Metabolite identification : Use LC-MS to detect inactive or toxic metabolites formed in vivo (e.g., oxidative degradation of thioacetamide) .
- Disease model validation : Compare results across multiple animal models (e.g., xenograft vs. genetically engineered mice) to rule out model-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
